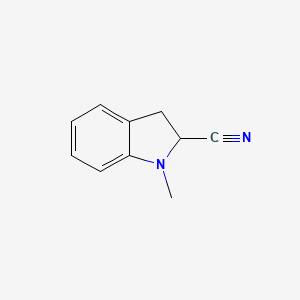

1-Methylindoline-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-methyl-2,3-dihydroindole-2-carbonitrile |

InChI |

InChI=1S/C10H10N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3 |

InChI Key |

OHEBFYDAPMCGJD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CC2=CC=CC=C21)C#N |

Origin of Product |

United States |

Synthesis and Characterization of 1 Methylindoline 2 Carbonitrile

The synthesis of 1-Methylindoline-2-carbonitrile can be approached through a multi-step sequence starting from a suitable indole (B1671886) precursor. A plausible and commonly employed strategy involves the formation of the indole-2-carbonitrile scaffold, followed by reduction of the indole ring to an indoline (B122111), and subsequent N-methylation. vulcanchem.com

A key step in this synthetic route is the conversion of a carboxamide to a nitrile. A general and efficient method for the synthesis of 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamides using a dehydrating agent such as phosphorus oxychloride (POCl₃). nih.govmdpi.com This reaction typically proceeds in good yield.

Following the formation of the indole-2-carbonitrile, the next step is the reduction of the indole ring to the indoline. A variety of reducing agents can be employed for this transformation. One effective method for the reduction of indole compounds to their corresponding indoline derivatives involves the use of a borane (B79455) complex, such as borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide, in the presence of trifluoroacetic acid (TFA). google.com This method is often rapid and provides high yields. google.com

The final step in the proposed synthesis is the methylation of the nitrogen atom of the indoline ring. This can be achieved through standard N-alkylation procedures, for example, by treating the indoline with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base such as potassium carbonate. vulcanchem.comorgsyn.org

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molar Mass | 158.20 g/mol |

| Density | 1.14 ± 0.1 g/cm³ vulcanchem.com |

| Boiling Point | 328.0 ± 35.0 °C vulcanchem.com |

| pKa | 2.48 ± 0.40 vulcanchem.com |

The predicted pKa value suggests that the compound is a very weak base, a characteristic feature of N-alkylated indolines where the lone pair of electrons on the nitrogen atom is involved in the aromatic system to a lesser extent than in aniline, but its basicity is still attenuated. The predicted density and boiling point are consistent with a small, relatively polar organic molecule.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the molecular framework. researchgate.netupi.eduresearchgate.net

¹H NMR and ¹³C NMR Spectral Interpretation of Indoline-2-carbonitrile (B11921952) Derivatives

The interpretation of ¹H and ¹³C NMR spectra provides a wealth of information about the molecular structure. researchgate.netupi.eduresearchgate.net The number of signals in a spectrum corresponds to the number of chemically non-equivalent nuclei, while their chemical shifts indicate the electronic environment of each nucleus. Integration of ¹H NMR signals reveals the relative number of protons, and spin-spin coupling patterns provide information about the connectivity of neighboring protons. researchgate.net

For 1-Methylindoline-2-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the protons on the indoline (B122111) ring, and the proton at the C2 position. The chemical shifts of the aromatic protons will be in the downfield region, influenced by the anisotropic effect of the benzene (B151609) ring. The protons on the five-membered ring will have characteristic shifts, and the N-methyl group will appear as a singlet in the upfield region.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the downfield region. The carbons of the aromatic ring and the indoline core will also have distinct resonances. The N-methyl carbon will appear at a characteristic upfield chemical shift.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. scialert.net These methods are highly sensitive to the types of chemical bonds and functional groups present. nih.gov

In the FT-IR spectrum of 1-Methylindoline-2-carbonitrile, a sharp and intense absorption band corresponding to the C≡N stretching vibration of the nitrile group is a key diagnostic feature, typically appearing in the range of 2260-2220 cm⁻¹. The spectrum will also exhibit characteristic bands for C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations of the aromatic ring. scialert.net

Raman spectroscopy provides complementary information. The C≡N stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. ubbcluj.ro The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For 1-Methylindoline-2-carbonitrile, the UV-Vis spectrum is expected to show absorption bands arising from π→π* transitions within the aromatic indole (B1671886) system. uzh.ch The presence of the nitrile group and the methyl substituent can cause slight shifts in the absorption maxima compared to the parent indoline. The electronic properties of similar molecules like 1-methylindole (B147185) have been studied using UV-Vis spectroscopy, revealing information about their frontier molecular orbitals. trdizin.gov.trresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. youtube.com In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). miamioh.edu

For 1-Methylindoline-2-carbonitrile, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. The fragmentation of the molecular ion provides clues about the molecule's structure. youtube.com Common fragmentation pathways for indoline derivatives may involve the loss of the nitrile group (CN), the methyl group (CH₃), or other small neutral molecules. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is produced. nih.gov Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high accuracy. youtube.com

Advanced Spectroscopic Techniques for Electronic Properties

Beyond the standard spectroscopic methods, advanced techniques can provide deeper insights into the electronic properties of 1-Methylindoline-2-carbonitrile. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopy to predict and interpret spectra with greater accuracy. researchgate.net For instance, DFT calculations can be employed to simulate NMR chemical shifts, vibrational frequencies, and electronic transitions, aiding in the assignment of experimental data. trdizin.gov.trresearchgate.net Techniques like femtosecond IR pump-probe spectroscopy have been used to study the dynamics of related isonitrile-derivatized indoles, providing information on how the vibrational properties of the nitrile group are influenced by its environment. mdpi.com

UV-Photoelectron Spectroscopy (UV-PES) for Ionization Energies and Electronic Structure

No experimental or theoretical data on the UV-photoelectron spectrum of 1-Methylindoline-2-carbonitrile, including its ionization energies and electronic structure, were found. UV-PES is a powerful technique that measures the kinetic energy of photoelectrons emitted from a molecule upon interaction with UV radiation to determine the energies of molecular orbitals. libretexts.orglibretexts.org For a molecule like 1-Methylindoline-2-carbonitrile, this analysis would provide valuable insights into its electronic configuration and bonding characteristics.

Electroabsorption (E-A) and Electrophotoluminescence (E-PL) Spectroscopy for Electric Field Effects

There is no available research on the application of electroabsorption or electrophotoluminescence spectroscopy to 1-Methylindoline-2-carbonitrile. These techniques are used to study how the absorption and emission of light by a material are influenced by an external electric field, providing information about the molecule's excited-state properties, such as charge transfer characteristics and dipole moments.

Time-Resolved Photoluminescence (PL) Decay Measurements

No data from time-resolved photoluminescence decay measurements for 1-Methylindoline-2-carbonitrile could be located. This technique is crucial for understanding the dynamics of a molecule's excited states, including the lifetimes of these states and the rates of radiative and non-radiative decay processes. edinst.comosti.gov Such information is vital for applications in optoelectronics and photochemistry.

Computational Chemistry and Theoretical Studies of 1 Methylindoline 2 Carbonitrile

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction. youtube.com

The initial step in most computational analyses is geometry optimization. This process iteratively adjusts the atomic coordinates of a molecule to find the arrangement that corresponds to the minimum energy on the potential energy surface. youtube.comnih.gov For 1-Methylindoline-2-carbonitrile, this would yield the most stable three-dimensional conformation, providing crucial data on bond lengths, bond angles, and dihedral angles. This optimized structure serves as the foundation for all subsequent property calculations.

The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation (XC) functional and the basis set.

The exchange-correlation functional is an approximation of the complex quantum mechanical interactions between electrons. There is a wide variety of functionals, often categorized into a hierarchy known as "Jacob's Ladder." Common choices include:

Hybrid functionals , such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation. B3LYP is widely used due to its robust performance for a vast range of organic molecules. nih.govresearchgate.net

Range-separated hybrid functionals , like ωB97XD or CAM-B3LYP, which are often better for describing charge-transfer and long-range interactions.

Double-hybrid functionals , which incorporate a component of correlation energy from wavefunction theory, offering higher accuracy at a greater computational cost.

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation.

Pople-style basis sets , such as 6-31G(d,p) or 6-311++G(d,p), are widely used. The numbers indicate the number of functions used to describe core and valence electrons. The letters denote the inclusion of polarization functions (e.g., 'd', 'p') on heavy and hydrogen atoms, respectively, and diffuse functions (e.g., '+'), which are important for describing anions and weak interactions. nih.govresearchgate.net

Correlation-consistent basis sets , like cc-pVDZ or aug-cc-pVTZ, are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results.

For a molecule like 1-Methylindoline-2-carbonitrile, a typical and reliable level of theory for initial studies would be B3LYP/6-311++G(d,p), which provides a good description of geometry and electronic properties for many organic systems. nih.gov

Table 1: Illustrative Examples of Commonly Used Exchange-Correlation Functionals and Basis Sets This table is for illustrative purposes. The optimal choice depends on the specific property being investigated.

| Component | Common Examples | General Application |

|---|---|---|

| Exchange-Correlation Functional | B3LYP, PBE0, M06-2X, ωB97XD | Approximates electron exchange and correlation energy. Choice affects accuracy of energies and electronic properties. |

| Basis Set | 6-31G(d), 6-311+G(d,p), cc-pVTZ | Describes the atomic orbitals. Larger basis sets provide more flexibility and higher accuracy but increase computational time. |

Analysis of Molecular Orbitals and Electronic Distribution

Once the geometry is optimized, DFT calculations provide a wealth of information about how electrons are distributed within the molecule and how the molecule might interact with other species.

The Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO : This is the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO value indicates a better electron donor.

LUMO : This is the innermost orbital that is empty of electrons. Its energy level (ELUMO) relates to the molecule's ability to accept electrons (electrophilicity). A lower ELUMO value suggests a better electron acceptor. wuxibiology.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. pmf.unsa.ba A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgpmf.unsa.ba Conversely, a small gap suggests the molecule is more reactive. wikipedia.org For 1-Methylindoline-2-carbonitrile, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the nitrogen atom of the indoline (B122111) core, while the LUMO would likely be concentrated on the electron-withdrawing nitrile group.

Table 2: Illustrative Quantum Chemical Descriptors for a Hypothetical Molecule This data is illustrative. Actual values for 1-Methylindoline-2-carbonitrile would require specific DFT calculations.

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 | Chemical reactivity and kinetic stability |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red : Regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, which are electron-poor. These areas are favorable for nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

For 1-Methylindoline-2-carbonitrile, the MEP surface would be expected to show a region of strong negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. researchgate.net The hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential (blue), indicating they are electron-deficient sites. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. rsc.org

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method provides quantitative insight into bonding interactions, charge distribution, and intramolecular electron delocalization. youtube.comwisc.edu

A key feature of NBO analysis is the study of "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions represent the delocalization of electron density from a Lewis-type orbital (a bond or lone pair) into a non-Lewis-type orbital (an antibond). The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory. uni-muenchen.de A higher E(2) value indicates a stronger interaction and greater molecular stabilization.

For 1-Methylindoline-2-carbonitrile, significant stabilization would be expected from the delocalization of electron density from the nitrogen lone pair (LP) into the antibonding orbitals (π*) of the adjacent aromatic ring and the C-C bonds.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies This table presents hypothetical interactions for 1-Methylindoline-2-carbonitrile to illustrate the concept.

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (N) | π* (C=C)aromatic | 25.5 | n → π |

| π (C=C)aromatic | π (C≡N) | 5.2 | π → π |

| σ (C-H)methyl | σ (N-C) | 2.1 | σ → σ* (Hyperconjugation) |

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies of the optimized structure of 1-Methylindoline-2-carbonitrile, one can generate a theoretical Infrared (IR) spectrum. Comparing this predicted spectrum with experimental data can help in the assignment of vibrational modes to specific functional groups. For instance, the calculation would predict the characteristic stretching frequency for the nitrile (C≡N) group, typically found in the 2220-2260 cm-1 region, as well as vibrations corresponding to the C-N, C-H, and aromatic C=C bonds.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. nih.govnih.gov This allows for the calculation of the maximum absorption wavelength (λmax) and helps to understand the nature of the electronic excitations, such as π → π* or n → π* transitions, within the molecule.

Theoretical Vibrational Frequencies and Intensities

The theoretical calculation of vibrational frequencies using methods such as DFT at the B3LYP/6-311++G(d,p) level of theory is a standard approach for understanding the infrared and Raman spectra of molecules. nih.govnih.gov These calculations help in the assignment of specific vibrational modes, such as stretching, bending, and torsional motions within the molecule. nih.gov A detailed analysis of the potential energy distribution (PED) is often employed for a precise assignment of each vibrational mode. nih.gov

However, a specific analysis of the theoretical vibrational frequencies and intensities for 1-Methylindoline-2-carbonitrile, including a data table of calculated wavenumbers and their corresponding assignments, is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts (¹H and ¹³C) of organic molecules. researchgate.nettrdizin.gov.tr These theoretical calculations are valuable for assigning experimental NMR signals and for the structural elucidation of complex molecules. pitt.edumit.eduepfl.ch The accuracy of these predictions can often be improved by considering solvent effects. trdizin.gov.tr

Despite the utility of this method, published studies containing predicted ¹H and ¹³C NMR chemical shifts for 1-Methylindoline-2-carbonitrile using the GIAO method were not found. Therefore, a data table of theoretical versus experimental chemical shifts cannot be presented.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. mdpi.comresearchgate.net These simulations are instrumental in understanding the electronic properties and color of compounds.

A specific TD-DFT simulation of the UV-Vis spectrum for 1-Methylindoline-2-carbonitrile, including data on maximum absorption wavelengths (λmax), oscillator strengths, and electronic transition assignments, is not present in the available scientific literature.

Energetic Properties and Thermochemical Analysis

Thermochemical analysis through computational methods provides fundamental data on the stability and reactivity of molecules. These calculations are crucial for understanding the energetics of chemical reactions. libretexts.org

Gas-Phase Enthalpies of Formation

The gas-phase enthalpy of formation (ΔfH°gas) is a key thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. nist.govnist.gov Computational methods, including DFT, can be used to predict this value, often in conjunction with sublimation enthalpies to relate to the solid phase. nih.gov

Specific computational studies detailing the gas-phase enthalpy of formation for 1-Methylindoline-2-carbonitrile could not be located in the searched literature.

Bond Dissociation Enthalpies, Proton Affinities, Electron Affinities, and Ionization Energies

Bond Dissociation Enthalpy (BDE) measures the energy required to homolytically break a specific bond within a molecule and is a direct indicator of bond strength. libretexts.orgucsb.educhemguide.co.uklibretexts.org Proton affinity, electron affinity, and ionization energy are other fundamental properties that describe a molecule's ability to accept a proton, accept an electron, or lose an electron, respectively. These values are critical for predicting chemical behavior and reactivity.

A comprehensive search did not yield any published research containing calculated values for the bond dissociation enthalpies, proton affinities, electron affinities, or ionization energies specifically for 1-Methylindoline-2-carbonitrile.

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) properties describe how a material's optical properties change under strong electromagnetic fields, such as those from lasers. Computational methods are frequently used to predict NLO properties like polarizability (α) and first-order hyperpolarizability (β). cornell.edudtic.mil Molecules with significant NLO responses are of interest for applications in photonics and telecommunications. cornell.edu

Investigations into the non-linear optical properties of 1-Methylindoline-2-carbonitrile, including calculated values for its polarizability and hyperpolarizability, are not available in the current body of scientific literature.

Absence of Specific Computational Data for 1-Methylindoline-2-carbonitrile in Publicly Available Research

Despite a comprehensive search for computational and theoretical studies, detailed research findings and specific data tables concerning the solvent and substituent effects on the electronic structure and reactivity of 1-methylindoline-2-carbonitrile are not available in the public domain. While general principles of computational chemistry and the study of solvent and substituent effects on related indole (B1671886) and indoline structures are well-documented, specific quantitative data for 1-methylindoline-2-carbonitrile remains unpublished in the accessible scientific literature.

Theoretical chemistry employs powerful tools like Density Functional Theory (DFT) to predict the electronic properties of molecules. The influence of different solvents is often modeled using approaches such as the Polarizable Continuum Model (PCM), which simulates the solvent environment's impact on the molecule's electronic distribution. Key parameters typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (which relates to chemical reactivity and stability), dipole moments, and various reactivity descriptors.

Furthermore, the introduction of different substituent groups at various positions on a molecule can significantly alter its electronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density distribution, thereby affecting the molecule's reactivity, polarity, and spectroscopic characteristics. Computational studies on such effects provide valuable insights for designing molecules with specific desired properties.

However, the application of these computational methods to produce specific data tables and in-depth analysis for 1-methylindoline-2-carbonitrile, detailing how its electronic structure and reactivity are modulated by a range of solvents and substituents, has not been reported in the searched scientific databases. Consequently, the generation of an article with the requested detailed research findings and interactive data tables is not feasible at this time due to the lack of primary research data on this specific compound.

Derivatization and Functionalization Strategies for the 1 Methylindoline 2 Carbonitrile Scaffold

Modification of the Nitrile Group in Indoline-2-carbonitrile (B11921952) Derivatives

The cyano group at the C-2 position of the indoline (B122111) scaffold is a versatile functional handle that can be transformed into various other chemical entities. researchgate.net This versatility makes 2-cyanoindole and its derivatives valuable precursors for the synthesis of more complex molecules, including indole-fused polycycles. nih.gov

One of the most common transformations involves the conversion of the nitrile to a carboxamide. This is typically achieved through a two-step process. First, the corresponding indole-2-carboxamide is synthesized from the indole-2-carboxylic acid. The carboxamide is then dehydrated, often using a reagent like phosphorus(V) oxychloride, to yield the 1H-indole-2-carbonitrile derivative. mdpi.com The reverse transformation, hydration of the nitrile to the amide, is also a fundamental reaction. Furthermore, the nitrile group can undergo nucleophilic addition and cycloaddition reactions, leading to the formation of various nitrogen-containing heterocyclic compounds. researchgate.net

Research has demonstrated the conversion of 1H-indole-2-carboxamide derivatives into their corresponding 1H-indole-2-carbonitrile counterparts in good yields (65-85%) using phosphorus(V) oxychloride. mdpi.com The 2-cyanoindole unit serves as a crucial building block for creating substituted 2-cyanoindoles and as a precursor for additions to the nitrile itself. nih.gov

Table 1: Reagents for Nitrile Group Modification This table is interactive. You can sort and filter the data.

| Reagent | Resulting Functional Group | Reference |

|---|---|---|

| Phosphorus(V) oxychloride | Nitrile (from Amide) | mdpi.com |

| Water (Hydration/Hydrolysis) | Carboxamide, Carboxylic Acid | researchgate.net |

| Reducing Agents (e.g., LiAlH4) | Amine | researchgate.net |

Regioselective Functionalization of the Indoline Ring System (N-1, C-2, C-3, C-4)

Achieving regioselective functionalization of the indoline ring is a significant challenge due to the varying reactivity of its different positions. nih.govnih.gov The presence of the N-methyl group and the C-2 carbonitrile in 1-Methylindoline-2-carbonitrile influences the electronic properties of the ring and, consequently, the selectivity of further reactions.

N-1 Position: The nitrogen atom of the indoline ring can be readily functionalized. N-alkylation of indolines can be achieved using alcohols through a "borrowing-hydrogen" methodology, catalyzed by iron complexes. nih.gov This method provides a direct route to N-substituted indolines. nih.gov

C-2 and C-3 Positions: The C-3 position of the indole (B1671886) nucleus is the most reactive site for electrophilic attack. ikm.org.my However, this can lead to a mixture of products. ikm.org.my In the context of 2-cyanoindoles, the C-3 position is a primary target for introducing substituents. For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitrile has been used as a precursor for various cross-coupling reactions, including Heck, Suzuki-Miyaura, and Stille reactions, to introduce diverse functionalities at the C-3 position. nih.govmdpi.com The C-2 position, already substituted in the target molecule, can act as a nucleophile in certain reactions. ikm.org.my

C-4 Position: The functionalization of the C-4 position on the benzene (B151609) portion of the indoline ring is particularly difficult due to the lower nucleophilic reactivity of this part of the ring compared to the pyrrole (B145914) moiety. nih.gov However, methods using directing groups have been developed. For example, palladium-catalyzed direct olefination at the C-4 position of tryptophan derivatives has been achieved using a removable directing group. nih.gov Similarly, regioselective C-4 arylation of indoles has been reported using glycine (B1666218) as a transient directing group. nih.gov

Other Positions (C-7): The C-7 position has also been a target for regioselective functionalization. Rhodium(III)-catalyzed C-H functionalization of indolines with 1,4,2-dioxazol-5-ones as amidating agents leads to C7-amidated indolines. acs.org

Table 2: Summary of Regioselective Functionalization Strategies This table is interactive. You can sort and filter the data.

| Position | Type of Reaction | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| N-1 | Alkylation (Borrowing Hydrogen) | Iron Complex | Uses alcohols as alkylating agents | nih.gov |

| C-3 | Cross-Coupling (Heck, Suzuki, Stille) | Palladium catalysts | Requires pre-functionalization (e.g., iodination) | nih.govmdpi.com |

| C-4 | Arylation | Pd(OAc)2 / AgTFA | Employs a transient directing group (glycine) | nih.gov |

General Derivatization Reagent Categories

Derivatization is a technique used to alter a compound to make it more suitable for analysis or to create new molecules with different properties. The primary methods used for indoline and indole derivatives fall into three main categories: acylation, alkylation, and silylation. researchgate.net These reactions typically target active hydrogen atoms, such as those on the nitrogen of an N-H indoline or on hydroxyl or amino substituents. researchgate.net

Acylation, Alkylation, and Silylation Techniques for Indoline/Indole Derivatives

Acylation: This process introduces an acyl group (R-C=O) into a molecule. The Friedel-Crafts acylation is a classic method for acylating aromatic rings, including the indole nucleus, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com This reaction typically occurs at the C-3 position of indoles. ikm.org.my Unlike alkylation, Friedel-Crafts acylation has the advantage of not being prone to poly-acylation because the introduced acyl group is electron-withdrawing and deactivates the ring to further substitution. libretexts.org N-acylation of indolines is also a common transformation, for example, in the synthesis of N-acyl-indoline-2-carboxylic acids. google.com

Alkylation: This involves adding an alkyl group to the substrate. Friedel-Crafts alkylation is a well-known method for attaching alkyl groups to aromatic rings, proceeding via an electrophilic aromatic substitution mechanism where a carbocation is attacked by the aromatic pi system. libretexts.org However, this reaction can suffer from issues like carbocation rearrangements and polyalkylation, as the newly added alkyl group activates the ring for further reaction. libretexts.orgmasterorganicchemistry.com For indolines, N-alkylation is a key strategy, and sustainable methods using iron catalysts and alcohols have been developed to selectively achieve this. nih.gov

Silylation: This is the most common derivatization technique, involving the replacement of active hydrogens with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). researchgate.net Silylation is primarily used to increase the volatility and thermal stability of compounds for analytical techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

Table 3: Common Derivatization Reagents for Indole/Indoline Scaffolds This table is interactive. You can sort and filter the data.

| Derivatization Type | Reagent Class | Example Reagent | Target Site | Reference |

|---|---|---|---|---|

| Acylation | Acyl Halide / Lewis Acid | Acetyl Chloride / AlCl₃ | Aromatic Ring (C-3) | ikm.org.mymasterorganicchemistry.com |

| Alkylation | Alkyl Halide / Lewis Acid | Alkyl Halide / AlCl₃ | Aromatic Ring | libretexts.orgmasterorganicchemistry.com |

| Alkylation | Alcohol / Catalyst | Benzyl Alcohol / Iron Complex | Nitrogen (N-1) | nih.gov |

Late-Stage Chemical Modifications of Complex Indoline-2-carbonitrile Architectures

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. This approach is highly valuable as it allows for the rapid diversification of advanced intermediates or final products, avoiding the need for lengthy de novo syntheses. nih.gov

For complex architectures based on the indoline-2-carbonitrile scaffold, LSF strategies can provide access to a wide array of analogues for structure-activity relationship studies. One such strategy involves the phosphine-mediated N-alkenylation of indolic scaffolds using propiolates. nih.gov This method is mild, scalable, and installs a versatile α,β-unsaturated ester handle onto the indole nitrogen. nih.gov This newly introduced handle can then be used for further synthetic manipulations, such as bis-conjugation or macrocyclization. nih.gov The utility of a synthetic methodology is often demonstrated by its successful application in the late-stage functionalization of complex molecules. researchgate.net

1-Methylindoline-2-carbonitrile as a Versatile Synthetic Building Block

1-Methylindoline-2-carbonitrile serves as a valuable and versatile building block in the field of organic synthesis. Its unique structure, which combines a methylated indoline core with a reactive nitrile group at the C2 position, allows for a wide range of chemical transformations. This versatility makes it a key intermediate in the preparation of more complex molecules, particularly those with pharmaceutical or biological significance. The indoline framework is a common motif in many natural products and synthetic drugs, and the presence of the methyl group at the nitrogen atom can influence the molecule's reactivity and biological activity.

The strategic placement of the nitrile group at the 2-position of the indoline ring is particularly significant. This functional group can be readily converted into other important chemical entities such as amines, amides, carboxylic acids, and tetrazoles, thereby providing access to a diverse array of substituted indoline and indole derivatives. core.ac.uk Furthermore, the nitrile group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic possibilities. The inherent reactivity of the indoline ring system, coupled with the transformative potential of the nitrile functionality, establishes 1-methylindoline-2-carbonitrile as a cornerstone for the construction of complex heterocyclic scaffolds. researchgate.net

Construction of Fused Polycyclic Systems and Complex Heterocycles

The structural attributes of 1-methylindoline-2-carbonitrile make it an excellent precursor for the synthesis of fused polycyclic systems and intricate heterocyclic architectures. core.ac.ukorganic-chemistry.org The indoline nucleus can undergo annulation reactions, where additional rings are fused onto the existing framework, leading to the formation of structurally complex and often rigid polycyclic molecules. nih.govacs.org These types of structures are of significant interest in medicinal chemistry due to their potential to interact with biological targets with high specificity.

The nitrile group in 1-methylindoline-2-carbonitrile plays a crucial role in these cyclization strategies. It can act as an electrophilic center, reacting with internal nucleophiles to forge new rings. For instance, intramolecular cyclization reactions can lead to the formation of novel heterocyclic systems fused to the indoline core. Researchers have successfully utilized cyano-based intramolecular Friedel–Crafts-type annulation strategies to construct polycyclic frameworks. nih.gov The ability to construct such complex molecular architectures from a relatively simple starting material highlights the synthetic power of 1-methylindoline-2-carbonitrile.

Development of Diverse Substituted Indoline and Indole Derivatives

A primary application of 1-methylindoline-2-carbonitrile lies in its use as a scaffold for the development of a wide variety of substituted indoline and indole derivatives. core.ac.ukorganic-chemistry.org The indoline ring can be functionalized at various positions through reactions such as electrophilic aromatic substitution, allowing for the introduction of a range of substituents. These modifications can be used to fine-tune the electronic and steric properties of the molecule, which is often a key aspect of drug design and development.

Moreover, the nitrile group can be chemically manipulated to introduce diverse functional groups at the C2 position. For example, reduction of the nitrile yields a primary amine, which can then be further derivatized. Hydrolysis of the nitrile leads to a carboxylic acid, a versatile functional group for further transformations. The ability to generate a wide array of derivatives from a single precursor is a significant advantage in combinatorial chemistry and the search for new bioactive compounds. This adaptability makes 1-methylindoline-2-carbonitrile a valuable tool for creating libraries of related compounds for biological screening. core.ac.uk

Strategic Use of Nitrile Functionality in Organic Transformations

The nitrile group of 1-methylindoline-2-carbonitrile is a key handle for a multitude of organic transformations, extending its utility far beyond simple hydrolysis or reduction. core.ac.uk The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions, providing a pathway to various heterocyclic rings. For instance, [3+2] cycloadditions with azides can yield tetrazole derivatives, which are important pharmacophores in many drug molecules.

Conclusion

Classical and Modern Synthetic Approaches to Indoline and Indole (B1671886) Cores

The foundational step in synthesizing 1-methylindoline-2-carbonitrile often involves the creation of an indole or indoline ring system. Several named reactions have been adapted for this purpose.

Fischer Indole Synthesis Adaptations for Indoline-2-carbonitrile (B11921952) Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in an acidic medium. thermofisher.comwikipedia.orgbyjus.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a di-imine. This intermediate then cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. byjus.com

While the final product of the classical Fischer synthesis is an indole, the mechanism involves an aminoindoline intermediate. byjus.com This suggests the possibility of an "interrupted Fischer indolization" to access the indoline scaffold directly. nih.gov By carefully selecting the starting materials and reaction conditions, it is possible to favor the formation of the indoline nucleus. rsc.org For instance, the reaction of a substituted phenylhydrazine with a suitable carbonyl compound under controlled acidic conditions can lead to fused indoline ring systems. nih.gov

To obtain a precursor for 1-methylindoline-2-carbonitrile, one could start with N-methyl-N-phenylhydrazine and a carbonyl compound that introduces the carbon framework for the 2-carbonitrile group. Historically, the reaction of pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride was used to generate 1-methylindole-2-carboxylic acid, which can be a precursor to the nitrile. thermofisher.com

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description | Reference(s) |

| Reactants | Phenylhydrazine (or its derivatives) and an aldehyde or ketone | thermofisher.comwikipedia.org |

| Catalyst | Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃) | wikipedia.org |

| Key Intermediate | Phenylhydrazone, which rearranges to a di-imine | byjus.com |

| Product | Substituted indoles | thermofisher.comwikipedia.org |

| Adaptation for Indolines | Interrupted Fischer indolization to trap the indoline intermediate | nih.govrsc.org |

Larock Indole Synthesis and its Variations

The Larock indole synthesis, developed by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne to form an indole. wikipedia.orgnih.govub.edu This method is highly versatile and tolerates a wide range of functional groups. wikipedia.org The use of N-methyl derivatives of o-iodoanilines has been shown to produce excellent yields of the corresponding N-methylindoles. wikipedia.org

The reaction mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization to form the indole ring. wikipedia.org For the synthesis of indole-2-carbonitrile derivatives, an alkyne bearing a cyano group or a precursor group could be employed. The regioselectivity of the Larock synthesis typically places the bulkier substituent of the alkyne at the 2-position of the indole ring. ub.edu

While the Larock synthesis directly yields indoles, the resulting indole-2-carbonitrile can be subsequently reduced to the desired indoline-2-carbonitrile.

Reissert, Bartoli, and Other Named Syntheses Applicable to Indoline/Indole Carbonitriles

Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org Reductive cyclization of this intermediate, typically using zinc in acetic acid, yields an indole-2-carboxylic acid, which can be a precursor to the 2-carbonitrile derivative. wikipedia.orgonlineorganicchemistrytutor.com The mechanism involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization. researchgate.netyoutube.com

Bartoli Indole Synthesis: The Bartoli synthesis is a reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to produce substituted indoles. onlineorganicchemistrytutor.comwikipedia.orgjk-sci.comsynarchive.com A key feature of this reaction is that it often requires a substituent at the ortho position of the nitroarene for the reaction to be successful. wikipedia.orgjk-sci.com The mechanism involves the formation of an indoline derivative as an intermediate, which then dehydrates to the indole. youtube.com This suggests that, similar to the Fischer synthesis, modifications could potentially allow for the isolation of the indoline product.

Transition Metal-Catalyzed Strategies for C-C and C-N Bond Formation

Modern synthetic chemistry heavily relies on transition metal catalysis for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the indoline-2-carbonitrile scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira, Suzuki-Miyaura, Stille, Heck) for Indole-2-carbonitrile Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of indole-2-carbonitrile derivatives. These reactions typically start from a pre-formed indole-2-carbonitrile core, which is then further substituted.

A common strategy involves the synthesis of a 3-iodo-1H-indole-2-carbonitrile derivative, which can then undergo various palladium-catalyzed cross-coupling reactions at the 3-position. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of indole-2-carbonitrile synthesis, a 3-iodoindole-2-carbonitrile can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl or vinyl halide. A 3-iodoindole-2-carbonitrile can be coupled with various boronic acids or esters to introduce a wide range of substituents at the 3-position. nih.gov

Stille Coupling: This reaction couples an organotin compound with an aryl or vinyl halide. While less common due to the toxicity of organotin reagents, it can be used to functionalize the indole-2-carbonitrile core. nih.gov

Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide. A 3-iodoindole-2-carbonitrile can undergo a Heck reaction with various alkenes to introduce alkenyl substituents at the 3-position. nih.gov

The resulting functionalized indole-2-carbonitriles can then be N-methylated and subsequently reduced to the corresponding 1-methylindoline-2-carbonitrile derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing Indole-2-carbonitriles

| Reaction | Coupling Partners | Catalyst System | Reference |

| Sonogashira | 3-Iodoindole-2-carbonitrile + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | nih.gov |

| Suzuki-Miyaura | 3-Iodoindole-2-carbonitrile + Boronic Acid/Ester | Pd(PPh₃)₄ | nih.gov |

| Stille | 3-Iodoindole-2-carbonitrile + Organotin Reagent | PdCl₂(MeCN)₂ | nih.gov |

| Heck | 3-Iodoindole-2-carbonitrile + Alkene | Pd(OAc)₂ | nih.gov |

Copper-Catalyzed Cyclization and Coupling Protocols

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. While less documented specifically for 1-methylindoline-2-carbonitrile, copper-catalyzed methods for the synthesis of indoles and indolines are well-established.

One approach involves the copper-catalyzed dual cyclization of anilines with nitriles, which can provide an indole substructure. nih.govmdpi.comntnu.edu.tw This type of reaction could potentially be adapted to form the indole-2-carbonitrile core by using appropriate starting materials. Another promising route is the copper-catalyzed cyclization of 2-ethynylanilines with sulfonyl azides, which directly yields 2-sulfonyliminoindolines. While this does not directly produce a carbonitrile at the 2-position, it demonstrates a viable pathway to the indoline core using copper catalysis.

An exploration of the synthetic pathways toward 1-Methylindoline-2-carbonitrile reveals a variety of sophisticated chemical strategies. These methods often leverage the inherent reactivity of the indole nucleus or employ precursor molecules that can be cyclized or otherwise transformed into the desired indoline scaffold. This article details several key methodologies for the synthesis of 1-Methylindoline-2-carbonitrile and related indoline-2-carbonitrile derivatives, focusing on modern and efficient chemical transformations.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current understanding of 1-methylindoline-2-carbonitrile is largely inferred from the broader and more established chemistry of indoline (B122111) and indole (B1671886) derivatives. The indoline scaffold is a privileged structure in medicinal chemistry and materials science, valued for its three-dimensional geometry, which can lead to improved solubility and pharmacokinetic properties compared to its planar indole counterpart. rsc.org

Research on functionalized indolines is vibrant, with significant efforts directed towards their synthesis and incorporation into biologically active molecules and functional materials. rsc.org The introduction of a cyano group, as seen in 1-methylindoline-2-carbonitrile, is a well-established strategy for creating versatile chemical intermediates. Cyano groups can be readily converted into other functional groups such as amines, carboxylic acids, and amides, or participate in cycloaddition reactions. nih.gov

While specific studies on 1-methylindoline-2-carbonitrile are sparse, its constituent parts have been the subject of extensive investigation. The synthesis of the indoline ring can be achieved through the reduction of corresponding indoles. rsc.org The introduction of a nitrile group at the C2 position of an indole is often accomplished via cyanation of a C2-functionalized precursor or through cyclization strategies. Subsequent N-methylation is a standard procedure in heterocyclic chemistry.

Emerging Methodologies and Synthetic Challenges

The synthesis of 1-methylindoline-2-carbonitrile and its derivatives presents both opportunities for innovation and significant challenges. Established synthetic routes to the indoline core often involve the reduction of indoles, which can sometimes require harsh conditions that may not be compatible with sensitive functional groups. rsc.org

Emerging Synthetic Methodologies:

Recent advances in synthetic organic chemistry offer promising avenues for the construction of functionalized indolines like 1-methylindoline-2-carbonitrile with greater efficiency and selectivity.

Catalytic C-H Functionalization: Direct, transition-metal-catalyzed C-H functionalization of the indoline core is a powerful tool for introducing substituents. This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and environmentally benign syntheses.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for forging new bonds. This technology could be applied to the synthesis of the indoline ring or for the introduction of the cyano group under gentle conditions.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. This could be particularly relevant for the synthesis of 1-methylindoline-2-carbonitrile on a larger scale.

Synthetic Challenges:

Stereocontrol: The C2 position of 1-methylindoline-2-carbonitrile is a stereocenter. The development of enantioselective syntheses to access single enantiomers of this compound is a significant challenge but would be highly valuable for applications in medicinal chemistry.

Regioselectivity: The functionalization of the indoline ring can occur at multiple positions. Achieving high regioselectivity in the introduction of the cyano group and other substituents is a key challenge that needs to be addressed.

Scalability: While many modern synthetic methods are elegant and efficient on a small scale, their scalability to industrial production can be a hurdle. Developing robust and scalable syntheses for 1-methylindoline-2-carbonitrile will be crucial for its practical application.

Potential for Further Exploration of 1-Methylindoline-2-carbonitrile in Chemical Synthesis and Theoretical Chemistry

The unique structural features of 1-methylindoline-2-carbonitrile open up a wide range of possibilities for future research in both applied and fundamental chemistry.

In Chemical Synthesis:

As a Versatile Intermediate: The nitrile group is a synthetic chameleon. Its hydrolysis can provide the corresponding carboxylic acid, reduction can yield the amine, and it can participate in various cycloaddition reactions to construct more complex heterocyclic systems. This makes 1-methylindoline-2-carbonitrile a potentially valuable building block for the synthesis of a diverse library of compounds.

In Medicinal Chemistry: The indoline scaffold is a common motif in many approved drugs. rsc.org The specific substitution pattern of 1-methylindoline-2-carbonitrile could be explored for its potential biological activity. The nitrile group can act as a hydrogen bond acceptor or be used as a handle to attach other pharmacophoric groups.

In Materials Science: The electron-withdrawing nature of the nitrile group can influence the electronic properties of the indoline ring system. This suggests that derivatives of 1-methylindoline-2-carbonitrile could be investigated for applications in organic electronics, such as in the development of new organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In Theoretical Chemistry:

Conformational Analysis: The saturated indoline ring is not planar and can adopt different conformations. Computational methods, such as Density Functional Theory (DFT), can be employed to study the conformational landscape of 1-methylindoline-2-carbonitrile and to understand how the substituents influence its three-dimensional shape.

Reaction Mechanisms: Theoretical calculations can provide valuable insights into the mechanisms of reactions involving 1-methylindoline-2-carbonitrile. This can aid in the optimization of existing synthetic routes and the design of new, more efficient transformations.

Electronic Structure and Properties: The interplay between the electron-donating N-methyl group and the electron-withdrawing nitrile group can lead to interesting electronic properties. Computational studies can be used to calculate properties such as the molecule's dipole moment, polarizability, and frontier molecular orbital energies, which can help to predict its reactivity and potential applications in materials science.

Q & A

Q. What controls are essential when evaluating 1-Methylindoline-2-carbonitrile’s role as a kinase inhibitor in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.